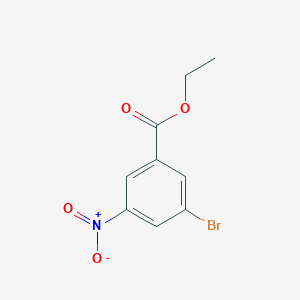

Ethyl 3-bromo-5-nitrobenzoate

概要

説明

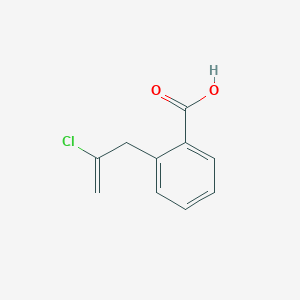

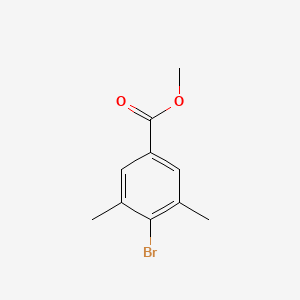

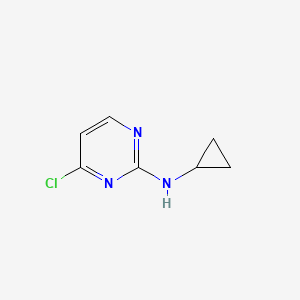

Ethyl 3-bromo-5-nitrobenzoate is a chemical compound with the molecular formula C₉H₈BrNO₄ . It is also known by other names, including 3-bromobenzoic acid ethyl ester . The compound is a pale yellow solid and is commonly used in organic synthesis .

Molecular Structure Analysis

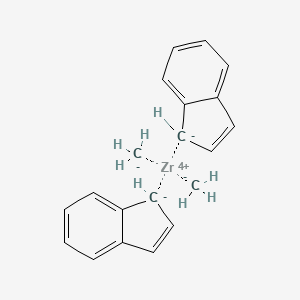

The molecular structure of Ethyl 3-bromo-5-nitrobenzoate consists of a benzene ring with a bromine atom at position 3 and a nitro group at position 5. The ethyl ester group is attached to the carboxylic acid moiety .Chemical Reactions Analysis

Ethyl 3-bromo-5-nitrobenzoate can participate in various reactions, including nucleophilic substitutions, ester hydrolysis, and aromatic substitutions. Its reactivity is influenced by the presence of the bromine and nitro groups .科学的研究の応用

1. Hydrogen Bond Interactions

Research on similar compounds, such as propargyl 2-bromo-3-nitrobenzoate, has explored their crystal structures and hydrogen bond interactions. For example, Calabrese, McPhail, and Sim (1966) examined the ethynyl-H⋯O interaction in crystals of propargyl 2-bromo-3-nitrobenzoate, highlighting the importance of hydrogen bonding in the structural integrity of such compounds (Calabrese, McPhail, & Sim, 1966).

2. Reactivity and Lability of Halogens

Studies on bromo substituted benzimidazoles, closely related to ethyl 3-bromo-5-nitrobenzoate, have been conducted to understand the lability of the bromine atom in these compounds. Andreichikov and Simonov (1970) investigated this aspect in various bromo-nitro compounds, providing insights into their chemical reactivity (Andreichikov & Simonov, 1970).

3. Influence of Nitro Groups on Reactivity

The influence of nitro groups on the reactivity of compounds like ethyl nitrobenzoates has been extensively studied. Iskander, Tewfik, and Wasif (1966) focused on how these groups affect the rates of alkaline hydrolysis, providing crucial information on the chemical behavior of nitro-substituted benzoates (Iskander, Tewfik, & Wasif, 1966).

4. Synthesis and Transformation of Derivatives

Shin, Yonezawa, Suzuki, and Yoshimura (1978) explored the reaction of ethyl 3-nitro-2-alkenoate with bromine azide, leading to various derivatives, demonstrating the versatility of such compounds in synthetic chemistry (Shin, Yonezawa, Suzuki, & Yoshimura, 1978).

5. Novel Compound Synthesis

Yin Dulin (2007) reported the synthesis of a novel compound involving a nitrobenzoic methyl ester, indicative of the potential of ethyl 3-bromo-5-nitrobenzoate in creating new chemical entities (Yin Dulin, 2007).

作用機序

Mode of Action

It’s known that nitrobenzoates can undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination . These reactions could potentially alter the function of target molecules, leading to changes in cellular processes.

Biochemical Pathways

The specific biochemical pathways affected by Ethyl 3-bromo-5-nitrobenzoate are currently unknown . Based on its chemical structure, it might be involved in reactions at the benzylic position

Pharmacokinetics

It’s known that the compound has a high gastrointestinal absorption and is considered to be bbb permeant . Its LogP values suggest it has some degree of lipophilicity, which could influence its distribution and bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 3-bromo-5-nitrobenzoate. For instance, the compound should be stored in closed vessels to maintain its stability . Additionally, it’s important to avoid dust formation and inhalation of the compound, as it can be harmful . Personal protective equipment should be used when handling this compound .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 3-bromo-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-2-15-9(12)6-3-7(10)5-8(4-6)11(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBVWGDKFHIPRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650319 | |

| Record name | Ethyl 3-bromo-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-bromo-5-nitrobenzoate | |

CAS RN |

690260-94-7 | |

| Record name | Ethyl 3-bromo-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1593269.png)

![4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine](/img/structure/B1593279.png)